Cas no 2418694-75-2 (1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine)

1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine is a specialized organic compound featuring a unique molecular structure combining chloro-substituted benzoyl, aziridinylmethoxy, and methoxypiperidine moieties. Its key advantages include structural versatility, enabling potential applications in medicinal chemistry and pharmaceutical research, particularly in the development of bioactive molecules. The presence of the aziridine ring offers reactivity for further functionalization, while the chloro and methoxy substituents enhance stability and modulate electronic properties. This compound may serve as a valuable intermediate in synthesizing novel therapeutic agents or as a scaffold for probing structure-activity relationships. Its well-defined chemical properties make it suitable for precision research in drug discovery and organic synthesis.
1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine structure
2418694-75-2 structure
Product Name:1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine
CAS No:2418694-75-2
MF:C20H29ClN2O3
MW:380.908864736557
CID:5359946
Update Time:2025-06-23

1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • Z4244372470
    • 1-(3-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine
    • [3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone
    • 1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine
    • Inchi: 1S/C20H29ClN2O3/c1-14(2)11-23-12-16(23)13-26-19-5-4-15(10-18(19)21)20(24)22-8-6-17(25-3)7-9-22/h4-5,10,14,16-17H,6-9,11-13H2,1-3H3
    • InChI Key: OLUFDSISQCNSFR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCC1CN1CC(C)C)C(N1CCC(CC1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 468
  • XLogP3: 3.6
  • Topological Polar Surface Area: 41.8

1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7558175-1.0g
1-(3-chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine
2418694-75-2 95.0%
1.0g
$0.0 2025-02-24

Additional information on 1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine

1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine: A Comprehensive Overview

The compound with CAS No 2418694-75-2, known as 1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical research. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its structure, synthesis, pharmacological properties, and recent advancements in its application.

Structure and Synthesis

The molecular structure of 1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine is characterized by a piperidine ring substituted with a methoxy group at the 4-position. The benzoyl group attached to the piperidine is further substituted with a chloro group at the 3-position and a methoxy group derived from an aziridine moiety at the 4-position. The aziridine ring contains a 2-methylpropyl substituent, adding complexity to the molecule.

Recent studies have focused on optimizing the synthesis of this compound. Researchers have employed various methodologies, including multi-component reactions and catalytic processes, to enhance yield and purity. These advancements have made the compound more accessible for further exploration in biological systems.

Pharmacological Properties

1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine has demonstrated remarkable pharmacological properties, particularly in modulating cellular signaling pathways. Preclinical studies have shown that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory responses and neurodegenerative diseases.

Moreover, the compound has been investigated for its potential as an anticancer agent. Recent research highlights its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a high therapeutic index. These findings underscore the importance of further clinical trials to evaluate its efficacy in treating various malignancies.

Applications in Pharmaceutical Research

The versatility of 1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine makes it a valuable tool in drug discovery programs. Its unique structure allows for modulation of receptor interactions, making it a promising candidate for developing treatments for chronic diseases such as Alzheimer's disease and Parkinson's disease.

In addition to its therapeutic potential, this compound has been utilized as a building block for synthesizing other bioactive molecules. Its modular design facilitates easy modification, enabling researchers to explore diverse chemical spaces for novel drug candidates.

Recent Research Advancements

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine. High-resolution molecular docking studies reveal that the compound binds effectively to target proteins through a combination of hydrogen bonding and hydrophobic interactions.

Pioneering work has also been conducted on understanding the stereochemical properties of this compound. Researchers have identified specific stereo-isomers that exhibit enhanced bioavailability and reduced toxicity, paving the way for more effective drug formulations.

Conclusion

1-(3-Chloro-4-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}benzoyl)-4-methoxypiperidine, with CAS No 2418694-75-2, stands as a testament to the ingenuity of modern medicinal chemistry. Its intricate structure and diverse pharmacological properties position it as a key player in the development of innovative therapeutic agents.

As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across various therapeutic areas. Its continued exploration will undoubtedly contribute significantly to advancing our understanding of complex biological systems and improving human health.

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